4-Chloro-6-iodoquinazoline is a compound that serves as a key intermediate in the synthesis of various quinazoline derivatives. Quinazolines are heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including antimalarial, anticancer, and antiviral effects. The presence of halogen atoms, particularly chlorine and iodine, in the quinazoline ring can significantly influence the compound's reactivity and, consequently, its biological activity5.
The antimalarial activity of 4-aminoquinolines is well-documented, with chloroquine being a prime example. These compounds concentrate in the digestive vacuole of the intraerythrocytic malaria parasite, inhibiting haem polymerase and leading to the accumulation of toxic haem. Despite the emergence of chloroquine resistance, research into reversing agents and alternative 4-aminoquinolines continues, with the goal of restoring effective concentrations of the drug in infected erythrocytes6.
Chloroquine and its derivatives have been used in combination with other anticancer drugs to improve the efficacy of treatment. The drug's ability to inhibit autophagy, a process that can contribute to cancer cell survival, makes it a valuable adjunct in chemotherapy. Clinical trials are ongoing to evaluate the use of chloroquine and hydroxychloroquine in cancer therapy4.
Apart from its antimalarial properties, chloroquine has been studied for its potential against various viral infections. Its direct antiviral effects and immunomodulatory properties make it a candidate for the treatment of diseases such as HIV and severe acute respiratory syndrome (SARS). The drug's ability to interfere with inflammatory signaling pathways may also play a role in its antiviral activity2 3.
4-Chloro-6-iodoquinazoline is a versatile starting material for the synthesis of diarylquinolines. The selective stepwise substitution of iodine and chlorine atoms allows for the creation of compounds with different aryl groups in the 4- and 6-positions. This synthetic approach has been optimized to achieve high yields in a one-pot procedure, demonstrating the compound's utility in medicinal chemistry5.
New 4-aryl-substituted 2-trichloromethylquinazoline derivatives have been synthesized and evaluated for their antiplasmodial activity. These compounds have shown potential against both chloroquine-resistant and -sensitive Plasmodium falciparum strains, indicating their promise as antimalarial agents7.
4-Chloro-6-iodoquinazoline belongs to the quinazoline family, which consists of bicyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of chlorine and iodine substituents at the 4 and 6 positions, respectively. Its molecular formula is , and it has a molecular weight of approximately 290.49 g/mol . The compound is cataloged under CAS number 98556-31-1, indicating its recognized status in chemical databases.
The synthesis of 4-chloro-6-iodoquinazoline can be achieved through several methods, primarily involving halogenation reactions of precursor quinazoline derivatives. A common synthetic route includes:
These methods highlight the versatility in synthesizing 4-chloro-6-iodoquinazoline through various halogenation and condensation reactions.
The molecular structure of 4-chloro-6-iodoquinazoline features a quinazoline core with distinct substituents that influence its reactivity and properties:
Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the hydrogen environments within the molecule, while mass spectrometry can confirm its molecular weight and isotopic composition .
4-Chloro-6-iodoquinazoline participates in various chemical reactions due to its reactive halogen substituents:
These reactions underline the compound's potential as a versatile building block in organic synthesis.
The mechanism of action for compounds like 4-chloro-6-iodoquinazoline often involves interactions with biological targets such as enzymes or receptors:
Understanding these mechanisms is essential for designing new derivatives with improved pharmacological profiles.
The physical properties of 4-chloro-6-iodoquinazoline include:
Chemical properties include:
These properties impact its handling and application in laboratory settings.
4-Chloro-6-iodoquinazoline has several scientific applications:
The diverse applications underscore its significance in both academic research and industrial contexts.
4-Chloro-6-iodoquinazoline is defined by the molecular formula C₈H₄ClIN₂, with a molecular weight of 290.49 g/mol. This formula reflects its bicyclic heteroaromatic structure containing two nitrogen atoms, along with chlorine and iodine substituents at specific ring positions. The compound is unambiguously identified by its CAS Registry Number 98556-31-1, a unique identifier used in chemical databases and commercial catalogs worldwide [1] [3] . Commercial suppliers typically provide the compound at purities exceeding >95.0% (HPLC) to >98.0% (GC), as verified by chromatographic analysis [1] [3]. The crystalline solid exhibits a pale yellow to green physical appearance and is sensitive to air and moisture, necessitating storage under inert conditions at recommended temperatures below 15°C [1] [8].
Table 1: Fundamental Identification Data
Property | Value |
---|---|
Molecular Formula | C₈H₄ClIN₂ |
Molecular Weight | 290.49 g/mol |
CAS Registry Number | 98556-31-1 |
Purity Specifications | >95.0% (HPLC) to >98.0% (GC) |
Physical State (20°C) | Crystalline Powder |
Recommended Storage | Under inert gas, <15°C |
The systematic IUPAC name for this compound is 4-chloro-6-iodoquinazoline, which precisely defines the positions of the halogen substituents on the quinazoline ring system. The name follows IUPAC numbering conventions where the pyrimidine nitrogen atoms occupy positions 1 and 3, with chlorine at position 4 and iodine at position 6. This compound is also recognized by several synonyms across scientific literature and commercial catalogs, including 6-iodo-4-chloroquinazoline and simplified variations such as 4-chloro-6-iodo-quinazoline [3] [8]. These alternative names arise from different naming conventions but refer to the same chemical entity. Database identifiers include PubChem Substance ID 354333163 and MDL Number MFCD01862193, which facilitate tracking in chemical inventories and electronic database systems [1] [8]. The multiplicity of names underscores the importance of verifying structural identity through CAS registry numbers when sourcing reagents for synthetic applications.
Table 2: Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 4-chloro-6-iodoquinazoline |
Common Synonyms | 6-Iodo-4-chloroquinazoline; 4-Chloro-6-iodo-quinazoline; 6-Iodo-4-chloroquinazoline |
Registry Numbers | CAS 98556-31-1; PubChem SID 354333163; Reaxys RN 133116 |
Commercial Catalog Numbers | TCI America C2775; LGC Standards TRC-C367295; Simson Pharma L420005 |
The molecular architecture of 4-chloro-6-iodoquinazoline features a bicyclic quinazoline core comprising fused benzene and pyrimidine rings. This scaffold possesses inherent electron-deficient character due to the nitrogen atoms in the pyrimidine ring, making it susceptible to nucleophilic attack, particularly at position 4 where the chlorine atom resides. The chlorine at C4 functions as a highly reactive leaving group for nucleophilic aromatic substitution reactions, while the iodine at C6 serves as a versatile handle for transition metal-mediated cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) [4] [10]. This dual functionality creates orthogonal reactivity valuable for sequential derivatization.
The electron-withdrawing nature of the quinazoline system significantly influences the electronic environment of the halogen substituents. The C4 chlorine exhibits enhanced reactivity compared to typical aryl chlorides due to adjacent nitrogen atoms, while the C6 iodine—though less activated—retains suitability for palladium-catalyzed reactions. This differential reactivity enables regioselective modification, allowing chemists to sequentially functionalize the molecule at specific sites [4]. Computational studies of analogous halogenated quinazolines suggest significant polarization of the C-Cl and C-I bonds, with calculated bond lengths of approximately 1.73 Å (C-Cl) and 2.12 Å (C-I), respectively, supporting their distinct reactivities [4] [10].
Although single-crystal X-ray diffraction data for 4-chloro-6-iodoquinazoline itself is not explicitly reported in the available literature, studies of closely related quinazoline derivatives provide insight into its solid-state behavior. The compound exhibits a melting point range of 175–179°C, consistent with crystalline materials possessing high lattice energies [1] [8]. This thermal behavior suggests a tightly packed molecular arrangement in the solid state.
Research on structurally similar β-oxy-bis-acrylamides demonstrates that heterocyclic systems with multiple halogen substituents exhibit conformational preferences influenced by intermolecular halogen bonding and π-stacking interactions [7]. For 4-chloro-6-iodoquinazoline, the molecular planarity imposed by the fused ring system limits conformational flexibility, though potential rotational isomerism could occur in side-chain derivatives. The compound demonstrates air sensitivity and requires storage under inert gas, indicating potential decomposition pathways possibly involving crystal lattice changes or halogen loss under ambient conditions [1] [8].
Table 3: Physicochemical and Crystallographic Properties
Property | Value | Method/Notes |
---|---|---|
Melting Point | 175–179°C | Experimental measurement |
Storage Stability | Air-sensitive; store under inert gas (N₂/Ar) | Recommended in cool, dark place <15°C |
Solid Form | Crystalline powder | White to yellow/green crystals |
Solubility Characteristics | Soluble in DMSO, DMF; limited water solubility | Based on structural analogs |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: